

Diethyl phthalimidomalonate CAS number and identification

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Diethyl phthalimidomalonate**

Cat. No.: **B1346787**

[Get Quote](#)

An In-depth Technical Guide to **Diethyl Phthalimidomalonate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **diethyl phthalimidomalonate**, a pivotal reagent in organic synthesis, particularly in the field of medicinal chemistry and drug development. This document details its chemical identity, physical properties, a validated synthesis protocol, key applications, and essential safety information.

Identification and Chemical Properties

Diethyl phthalimidomalonate, also known by its IUPAC name diethyl 2-(1,3-dioxoisobutyl)propanedioate, is a white crystalline solid.^[1] It serves as a key building block, primarily in the synthesis of amino acids and other nitrogen-containing compounds. Its reactivity is centered around the malonate functionality, which allows for transformations like alkylation and condensation, and the phthalimide group, which serves as a protected form of a primary amine.
^[1]

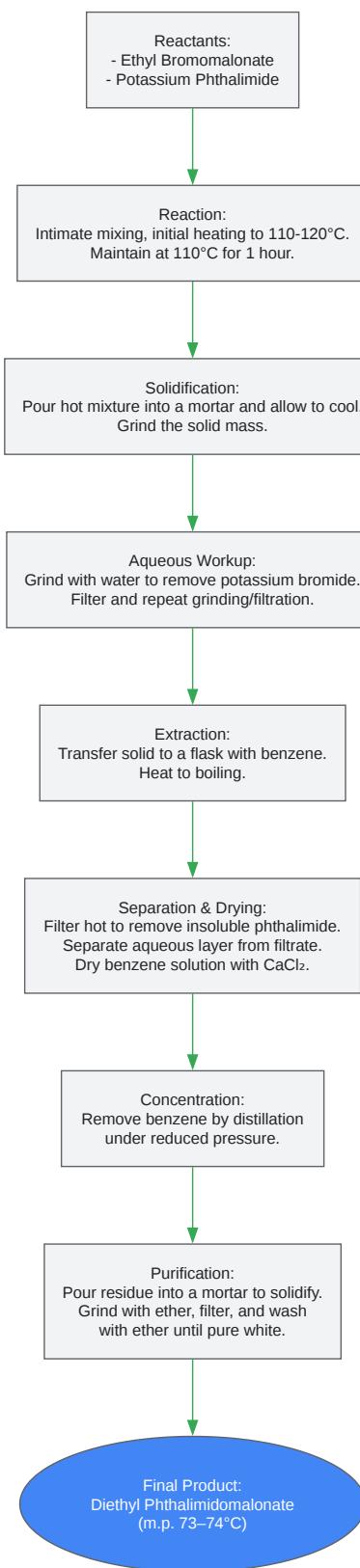
Chemical Identifiers

The following table summarizes the key identifiers for **diethyl phthalimidomalonate**.

Identifier	Value	Reference
CAS Number	5680-61-5	[1] [2] [3] [4]
IUPAC Name	diethyl 2-(1,3-dioxoisooindol-2-yl)propanedioate	[4]
Molecular Formula	C ₁₅ H ₁₅ NO ₆	[2] [3] [4]
EC Number	227-138-6	[3]
Beilstein/REAXYS	303845	[3]
PubChem CID	79760	[4]
SMILES	CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O	[3] [4]
InChI Key	SZNGBHWKVWEBKW-UHFFFAOYSA-N	[3] [4]

Physicochemical Properties

Key physical and chemical properties are presented below, offering a snapshot of the compound's characteristics.


Property	Value	Reference
Molecular Weight	305.28 g/mol	[2] [3] [4]
Appearance	White to almost white powder or crystal	[1] [2]
Melting Point	73-76 °C (lit.)	[2] [3]
Boiling Point	425.3 ± 35.0 °C (Predicted)	[2]
Density	1.340 ± 0.06 g/cm³ (Predicted)	[2]
Form	Solid	[3]
Solubility	Soluble in organic solvents like ethanol and acetone; limited solubility in water.	[1]

Synthesis of Diethyl Phthalimidomalonate

The synthesis of **diethyl phthalimidomalonate** is reliably achieved through the reaction of potassium phthalimide with ethyl bromomalonate. This procedure is a well-established method documented in Organic Syntheses.[\[5\]](#)

Logical Workflow for Synthesis

The diagram below illustrates the key steps in the synthesis of **diethyl phthalimidomalonate**, from the initial reaction to the final purification.

[Click to download full resolution via product page](#)**Caption: Synthesis workflow for Diethyl Phthalimidomalonate.**

Experimental Protocol

The following protocol is adapted from the procedure published in *Organic Syntheses*.^[5]

Materials:

- Ethyl bromomalonate (210 g, 0.88 mole)
- Potassium phthalimide (165 g, 0.89 mole)
- Benzene (400 cc)
- Anhydrous calcium chloride (20 g)
- Ether (approx. 300 cc)
- Water

Procedure:

- Reaction Initiation: In a 600-cc beaker, intimately stir together 210 g of ethyl bromomalonate and 165 g of potassium phthalimide. If no spontaneous reaction occurs within 30 minutes, initiate it by heating the mixture to 110–120°C. The mixture will become a light brown, easily stirrable liquid.^[5]
- Reaction Completion: Once the initial reaction subsides, heat the mixture in an oil bath at 110°C for one hour to ensure the reaction goes to completion.^[5]
- Solidification and Initial Wash: Pour the hot reaction mixture into a mortar and allow it to cool and solidify. Grind the resulting solid mass with water to remove the bulk of the potassium bromide byproduct and filter. Repeat the grinding with water and filtration process.^[5]
- Extraction: Transfer the washed solid, consisting of the product, residual potassium bromide, and some phthalimide, into a 1-liter flask with 400 cc of benzene and heat to boiling.^[5]
- Filtration and Drying: Filter the hot benzene solution to remove insoluble impurities (phthalimide and bromide). Transfer the hot filtrate to a separatory funnel and remove the small aqueous layer. Dry the benzene solution with 20 g of anhydrous calcium chloride.^[5]

- Isolation and Purification: Distill the benzene under reduced pressure on a water bath. Pour the oily residue into a mortar, where it will solidify upon cooling. Grind the crystalline mass with several small portions of ether (totaling ~200 cc). Filter the product and wash with additional ether (~100 cc) until it is pure white.[5]
- Yield: The yield of pure **diethyl phthalimidomalonate** (melting point 73–74°C) is typically between 155–162 g. A second crop can be obtained from the ether filtrate, bringing the total yield to 180–190 g (67–71% of the theoretical amount).[5]

Applications in Research and Drug Development

Diethyl phthalimidomalonate is a versatile intermediate in organic synthesis.[1] Its primary application in drug development is as a key component in the Gabriel synthesis of α -amino acids, which are fundamental building blocks for a vast array of pharmaceuticals.[6] The phthalimide group acts as a masked primary amine, and the malonic ester allows for the introduction of various side chains (R-groups) through alkylation.

General Pathway for Amino Acid Synthesis

The following diagram outlines the logical steps for utilizing **diethyl phthalimidomalonate** in the Gabriel synthesis of a generic amino acid.

[Click to download full resolution via product page](#)

Caption: Gabriel synthesis pathway for α -amino acids.

This synthetic route is highly valuable for producing non-natural or custom-designed amino acids for incorporation into peptide drugs and other complex active pharmaceutical ingredients.

Safety and Handling

Diethyl phthalimidomalonate is classified as an irritant. Proper safety precautions must be observed during handling to minimize risk.

Hazard Identification and Precautions

Hazard Type	GHS Classification & Statements	Precautionary Measures (Selected)	Reference
Skin Irritation	H315: Causes skin irritation	P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.	[4]
Eye Irritation	H319: Causes serious eye irritation	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[4]
Respiratory Irritation	H335: May cause respiratory irritation	P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.	[4]

Personal Protective Equipment (PPE):

- Respiratory Protection: Use a dust mask (e.g., N95 type).[\[3\]](#)[\[7\]](#)
- Hand Protection: Handle with gloves.[\[3\]](#)[\[7\]](#)
- Eye Protection: Use safety glasses or eyeshields.[\[3\]](#)[\[7\]](#)
- Skin and Body Protection: Wear appropriate protective clothing.

Storage:

- Store at room temperature in a dry, well-ventilated place.[2][8] Keep containers tightly closed.

Disposal:

- Dispose of unused product and containers in accordance with local, regional, and national regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 5680-61-5: Diethyl phthalimidomalonate | CymitQuimica [cymitquimica.com]
- 2. PHTHALIMIDOMALONIC ACID DIETHYL ESTER | 5680-61-5 [chemicalbook.com]
- 3. 2-邻苯二甲酰亚胺基丙二酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Diethyl phthalimidomalonate | C15H15NO6 | CID 79760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Diethyl 2-phthalimidomalonate-2-13C 13C 99atom 92096-47-4 [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Diethyl phthalimidomalonate CAS number and identification]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1346787#diethyl-phthalimidomalonate-cas-number-and-identification\]](https://www.benchchem.com/product/b1346787#diethyl-phthalimidomalonate-cas-number-and-identification)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com